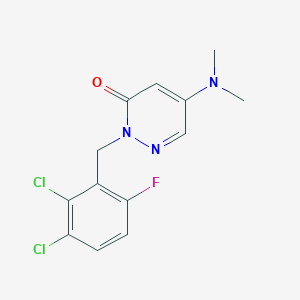
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid, also known as AFMP, is a synthetic compound that has been the subject of much scientific research in recent years. This compound has shown promise in a variety of different applications, including as a potential treatment for a range of medical conditions. In
作用机制
The exact mechanism of action of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, studies have suggested that 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid may also have antioxidant and anti-cancer effects. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as dementia.
实验室实验的优点和局限性
One of the main advantages of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are many potential future directions for research on 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid and to identify potential targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid in humans, and to identify potential applications for this compound in the treatment of various medical conditions.
合成方法
The synthesis of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 5-fluoro-2-methoxybenzoic acid with allyl bromide to form 5-fluoro-2-methoxybenzyl allyl ether. This intermediate is then reacted with piperidine and carbon dioxide to form the final product, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid.
科学研究应用
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been the subject of much scientific research due to its potential therapeutic applications. Studies have shown that 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(5-fluoro-2-methoxybenzoyl)-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-3-7-17(16(21)22)8-4-9-19(11-17)15(20)13-10-12(18)5-6-14(13)23-2/h3,5-6,10H,1,4,7-9,11H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYCNOWTUWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCC(C2)(CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)


![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)

![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)

![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)
![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)
![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)
![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5628319.png)